molecular formula C19H14F6N2O2 B2635610 2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide CAS No. 1025124-97-3

2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide

Cat. No. B2635610
CAS RN: 1025124-97-3
M. Wt: 416.323
InChI Key: JCYIJPAPNBJPKU-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide, also known as 2-A3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide or 2-A3-BTPPA, is a synthetic compound that has been studied for its potential applications in medical research. It is a derivative of propenamide, a type of organic compound, and is characterized by its distinctively trifluoromethyl phenyl amino group. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.

Scientific Research Applications

Synthesis and Characterization

Research on 2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide and its derivatives primarily focuses on their synthesis and characterization. This compound is a part of studies aimed at developing novel molecules with potential applications in materials science and pharmaceuticals. For instance, the synthesis of novel amino pyrazole derivatives evaluated for their antimicrobial and antifungal activities involves intermediate compounds with structural similarities to the chemical , highlighting its relevance in synthesizing biologically active molecules (Shah, Patel, & Karia, 2018). Furthermore, investigations into the chemoselective thionation-cyclization of highly functionalized enamides to produce thiazoles reveal the compound's utility in accessing diversified heterocyclic scaffolds with potential pharmaceutical applications (Kumar, Parameshwarappa, & Ila, 2013).

Material Science Applications

In the realm of material science, the compound's derivatives have been explored for creating advanced materials. Research into the synthesis of semifluorinated organo-soluble aromatic polyamides illustrates the compound's significance in developing polymers with high thermal stability and desirable mechanical properties, which could find applications in electronics and aerospace industries (Bera et al., 2012). Additionally, the development of ferrocene-terminated hyperbranched polyimide for memory devices showcases innovative approaches to creating materials with unique electrical properties, suitable for next-generation electronic components (Tan et al., 2017).

properties

IUPAC Name

(Z)-2-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N2O2/c1-11(28)16(17(29)27-14-5-3-2-4-6-14)10-26-15-8-12(18(20,21)22)7-13(9-15)19(23,24)25/h2-10,28H,1H3,(H,27,29)/b16-11-,26-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBBIFLMYPTME-CFQBBWAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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